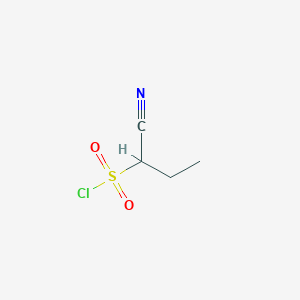
2-(3-Bromopyridin-2-YL)ethanamine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-(3-Bromopyridin-2-YL)ethanamine” is 1S/C7H9BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“2-(3-Bromopyridin-2-YL)ethanamine” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Mechanism of Intramolecular Amination
A study by (Loones et al., 2007) explored the mechanism of intramolecular amination involving 2-(3-Bromopyridin-2-YL)ethanamine. This process involves palladium-catalyzed amination and/or base-assisted nucleophilic aromatic substitution, elucidating the chemical behavior in ring closure reactions.
Catalytic Applications
Research by (Nyamato et al., 2015) shows the use of derivatives of 2-(3-Bromopyridin-2-YL)ethanamine in palladium complexes, which act as catalysts in ethylene dimerization. This demonstrates the compound's role in facilitating chemical reactions.
Amination of Adamantanamines
(Lyakhovich et al., 2019) investigated the use of 2-(3-Bromopyridin-2-YL)ethanamine in the catalytic amination of adamantane-containing amines. The study compares the efficiencies of palladium(0) and copper(I) complexes in this context.
Formation of Pyridylcarbene
(Abarca et al., 2006) focused on the thermal decomposition of related compounds to form pyridylcarbene intermediates. The research provides insights into the stability and transformation of these compounds.
DNA Binding and Nuclease Activity
A study by (Kumar et al., 2012) on Cu(II) complexes, involving derivatives of 2-(3-Bromopyridin-2-YL)ethanamine, revealed their DNA binding and nuclease activities, showing potential biomedical applications.
Antimicrobial Activity
Research by (Kumbhare et al., 2013) synthesized derivatives of 2-(3-Bromopyridin-2-YL)ethanamine, testing them for antibacterial and antifungal activities. This illustrates the compound's potential in developing antimicrobial agents.
Cytotoxicity and Cancer Research
In the field of cancer research, (Burattini et al., 2022) examined how changes in the chemical structure of marine bisindole alkaloids, related to 2-(3-Bromopyridin-2-YL)ethanamine, alter their cytotoxic effects on cancer cell lines.
Role in Corrosion Inhibition
(Das et al., 2017) explored cadmium(II) Schiff base complexes, including derivatives of 2-(3-Bromopyridin-2-YL)ethanamine, for their properties as corrosion inhibitors on mild steel.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromopyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXAFLKMOOGPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695193 | |
| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910386-57-1 | |
| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromopyridin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)



